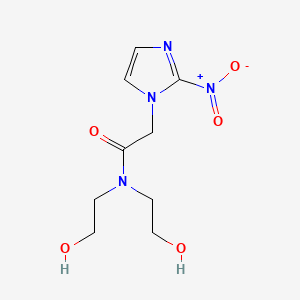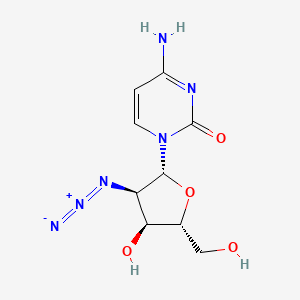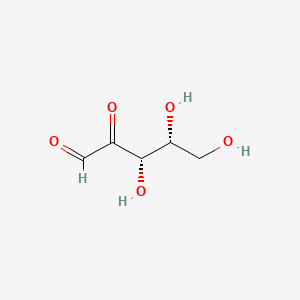
D-threo-Pentos-2-ulose
Übersicht
Beschreibung
D-threo-Pentos-2-ulose, also known as xylosone, is a 2-keto-xylose having D-threo configuration . It is a degradation product of D-ascorbic acid. The compound belongs to the class of chemical entities known as pentose phosphates, which are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups .
Synthesis Analysis
D-threo-Pentos-2-ulose and its 1-13C- and 2-13C-substituted derivatives have been prepared by oxidizing the corresponding natural and 13C-substituted D-aldopentoses (D-arabinose, D-xylose) with cupric acetate . The products are then purified by chromatography on a cation-exchange resin in the calcium or barium form .Molecular Structure Analysis
D-threo-Pentos-2-ulose contains a total of 17 bonds; 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 aldehyde (aliphatic), 1 ketone (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols . The molecular formula is C5H8O5 and the molecular weight is 148.11 g/mol.Chemical Reactions Analysis
Pyranose dehydrogenase, an enzyme purified from the mycelia of the basidiomycete fungus Agaricus bisporus, catalyzes the oxidation of D-xylose at C-2 to D-threo-pentos-2-ulose (2-keto-D-xylose) and successively at C-3 to D-glycero-pentos-2,3-diulose (2,3-diketo-D-xylose) using 1,4-benzoquinone as an electron acceptor .Physical And Chemical Properties Analysis
D-threo-Pentos-2-ulose is a solid substance . Its water solubility, melting point, and boiling point are not available . The compound has a physiological charge of -2 . It has 7 hydrogen acceptor counts and 5 hydrogen donor counts .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Analysis
D-threo-Pentos-2-ulose and its derivatives have been synthesized for detailed spectroscopic analysis. The equilibrium compositions and conformational properties of these sugars in different environments were studied using advanced spectroscopic techniques like NMR spectroscopy (Vuorinen & Serianni, 1990).
Bioconversion and Production
The compound has been produced from D-xylose by bioconversion using enzymes like pyranose oxidase. This process, involving immobilized enzymes, results in increased stability and efficiency, leading to high yields of D-threo-Pentos-2-ulose (Huwig, Danneel, & Giffhorn, 1994).
Chemical Reactions and Derivatives Synthesis
D-threo-Pentos-2-ulose has been used as a starting material or intermediate in the synthesis of various chemical compounds. These include 3-deoxyaldos-2-uloses, which have been obtained from different sugars through specific chemical reactions (Khadem, Horton, Meshreki, & Nashed, 1971).
Radiation Chemistry
Studies on the reactions of OH radicals with D-ribose in deoxygenated and oxygenated aqueous solutions have identified D-threo-Pentos-2-ulose as one of the products. These findings are significant in understanding the radiation chemistry of sugars and their derivatives (von Sonntag & Dizdaroglu, 1977).
Enzymatic Oxidation
Enzymatic oxidation studies have shown that D-threo-Pentos-2-ulose can be generated through the oxidation of D-xylose. This process uses enzymes like pyranose dehydrogenase, indicating the potential for enzymatic synthesis of this sugar derivative in a controlled environment (Volc et al., 2000).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for D-threo-Pentos-2-ulose are not mentioned in the search results, it is known that vitamin C and its degradation products, including D-threo-Pentos-2-ulose, participate in chemical modifications of proteins in vivo through non-enzymatic glycation . This suggests potential areas of future research in understanding the role of D-threo-Pentos-2-ulose in biological systems.
Eigenschaften
IUPAC Name |
(3S,4R)-3,4,5-trihydroxy-2-oxopentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-3(8)5(10)4(9)2-7/h1,4-5,7,9-10H,2H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAQEDKJUSZPS-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319166 | |
| Record name | Xylosone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-threo-Pentos-2-ulose | |
CAS RN |
26188-06-7 | |
| Record name | Xylosone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26188-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threo-pentos-2-ulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026188067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylosone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



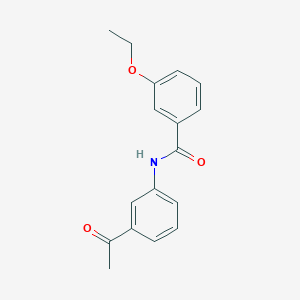
![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)
![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide](/img/structure/B1195701.png)
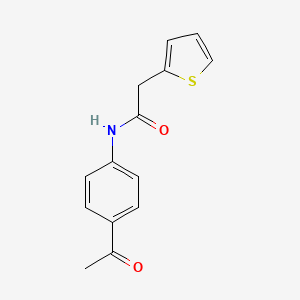
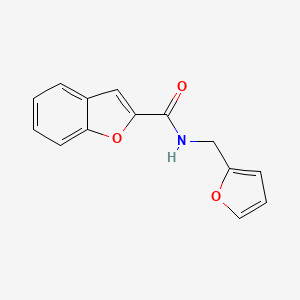
![2-[1-[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]ethylideneamino]guanidine](/img/structure/B1195709.png)
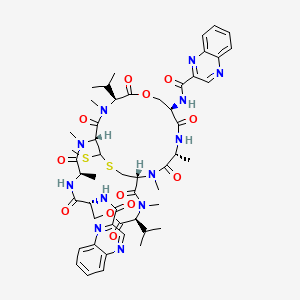
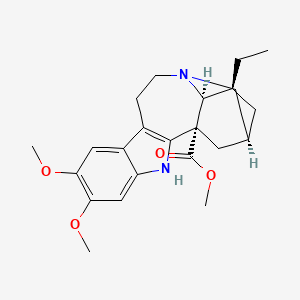
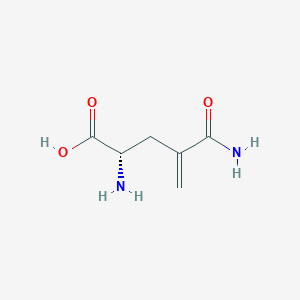
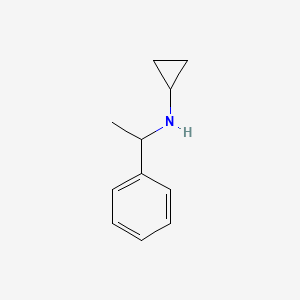
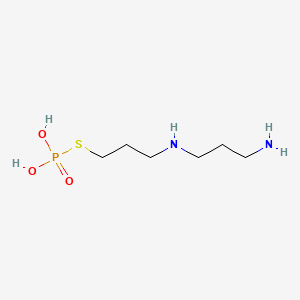
![2-Piperazin-1-ylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1195718.png)
